![molecular formula C20H20N4O2S B2512105 5-(苄硫基)-2-乙基-8-甲氧基[1,2,4]三唑并[1,5-c]喹唑啉-9-基甲醚 CAS No. 685108-54-7](/img/structure/B2512105.png)

5-(苄硫基)-2-乙基-8-甲氧基[1,2,4]三唑并[1,5-c]喹唑啉-9-基甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

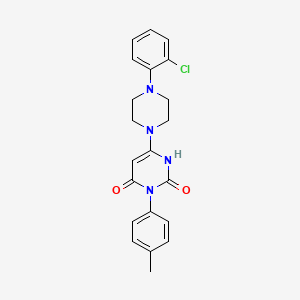

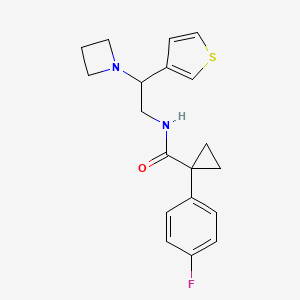

The compound "5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether" is a derivative of the [1,2,4]triazolo[1,5-c]quinazolin-9-yl class, which is a group of heterocyclic compounds that have been extensively studied for their potential pharmacological properties. The structure of this compound suggests that it may have interesting chemical and biological characteristics, as indicated by the presence of a benzylsulfanyl group and a methoxy group attached to the triazoloquinazolinone core.

Synthesis Analysis

The synthesis of related triazoloquinazolinone derivatives has been reported in the literature. For instance, a three-component coupling method was used to synthesize 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, which exhibited potent antitumoral properties . Another study reported the synthesis of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks . These methods could potentially be adapted to synthesize the compound , with modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized by the fusion of a triazole ring with a quinazolinone moiety. The presence of substituents like benzylsulfanyl and methoxy groups can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn can affect its reactivity and interaction with biological targets. The molecular structure is typically confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinazolinone derivatives is influenced by the functional groups present in the molecule. For example, the lactam moiety in the core structure can undergo chemical transformations to yield a variety of heterocyclic derivatives . The benzylsulfanyl group could also participate in nucleophilic substitution reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can modulate these properties, which is important for the compound's pharmacokinetic profile and its suitability for drug development. The pharmacological investigations of similar compounds have shown significant biological activities, such as antihypertensive and antihistaminic effects , suggesting that the compound may also possess valuable pharmacological properties.

科学研究应用

在药物化学中的意义

与指定化合物密切相关的喹唑啉衍生物以其显著的生物活性而闻名。喹唑啉核的稳定性允许引入各种生物活性部分,从而产生潜在的药物。这些化合物对金黄色葡萄球菌和大肠杆菌等常见病原体表现出抗菌活性,突出了它们在开发对抗耐药性的新抗生素中的重要性 (Tiwary 等人,2016).

抗真菌和免疫调节活性

1,4-苯并噻嗪唑衍生物虽然在结构上不同,但与指定化合物具有相似的功能,在抗真菌活性和免疫调节方面表现出前景。这些衍生物已被探索其在直接抗真菌作用的同时刺激免疫反应的潜力,为对抗真菌感染提供了双重机制 (Schiaffella & Vecchiarelli,2001).

药物杂质和合成

与质子泵抑制剂(包括奥美拉唑)相关的合成工艺为理解复杂化合物的化学合成和潜在药物应用提供了框架。这项研究突出了合成具有特定生物活性的化合物的挑战和创新,提供了对药物开发中详细化学结构相关性的见解 (Saini 等人,2019).

光电材料

喹唑啉衍生物也因其在光电材料中的应用而受到研究。它们被纳入 π 扩展共轭体系中,证明了它们在为有机发光二极管 (OLED) 和其他电子设备创造新型材料方面的价值。这强调了喹唑啉结构在药物和材料科学应用中的多功能性 (Lipunova 等人,2018).

作用机制

Target of Action

Triazoles and quinazolines, the two fundamental heterocyclic moieties in “5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether”, are known to interact with a variety of enzymes and receptors in the biological system . The specific targets would depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, triazole and quinazoline derivatives have been found to have a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Result of Action

The molecular and cellular effects of “5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether” would depend on its mode of action and the biochemical pathways it affects. Given the range of activities associated with triazole and quinazoline derivatives, the effects could be quite diverse .

未来方向

The future directions in the field of triazoloquinazolines research involve the development of novel synthetic protocols that are eco-friendly and allow for extensive decoration activity for drug discovery purposes . There is also a need for further optimization and development of new biologically active entities for the rational design and development of new target-oriented drugs .

属性

IUPAC Name |

5-benzylsulfanyl-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-4-18-22-19-14-10-16(25-2)17(26-3)11-15(14)21-20(24(19)23-18)27-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDDKQZRGRRWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)

![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)

![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)